(2-Propylphenyl)thiourea

Description

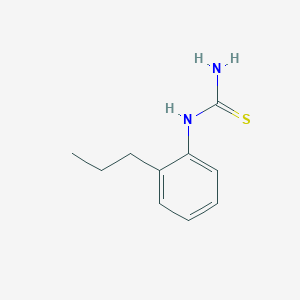

Structure

3D Structure

Properties

IUPAC Name |

(2-propylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-5-8-6-3-4-7-9(8)12-10(11)13/h3-4,6-7H,2,5H2,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXBZOYQCPSOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Propylphenyl Thiourea

Established Synthetic Pathways for (2-Propylphenyl)thiourea

The creation of the this compound scaffold can be achieved through several synthetic methodologies, ranging from classical approaches to more modern, optimized, and sustainable techniques.

The most prevalent and classical method for synthesizing N-substituted thioureas, including this compound, involves the reaction of an appropriate isothiocyanate with an amine. researchgate.netbeilstein-journals.org Specifically, this compound is typically prepared by reacting 2-propylphenyl isothiocyanate with ammonia (B1221849). Alternatively, the reaction can be conducted between 2-propylaniline (B158001) and a thiocyanate (B1210189) salt (like ammonium (B1175870) thiocyanate) under acidic conditions, which generates the isothiocyanate in situ. nih.govuobabylon.edu.iq

Another fundamental approach is the use of carbon disulfide. nih.govmdpi.com In this method, 2-propylaniline would react with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate (B8719985) salt. nih.govmdpi.com This intermediate can then be treated with an amine or decomposed to the corresponding isothiocyanate, which subsequently reacts to form the desired thiourea (B124793). nih.gov While historically significant, methods involving thiophosgene (B130339) are now largely avoided due to its high toxicity. nih.gov

A general scheme for the primary classical synthesis is as follows:

Route 1: 2-Propylaniline + Isothiocyanate Source → this compound

Route 2: 2-Propylphenyl isothiocyanate + Amine → this compound

To improve the efficiency of thiourea synthesis, various optimization strategies have been developed. These focus on modifying reaction conditions such as solvent, temperature, and the use of catalysts to enhance reaction rates and yields.

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been successfully employed to improve yields in heterogeneous reaction systems, particularly in the synthesis of N-acyl thioureas which proceeds via an isothiocyanate intermediate. nih.gov For instance, the use of TBAB in the reaction between an acid chloride and ammonium thiocyanate has been shown to significantly increase the yield of the resulting isothiocyanate, which would then react with an amine to form the thiourea derivative. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net Furthermore, mechanochemical methods, such as ball milling, offer a solvent-free alternative that can produce quantitative yields of thioureas in minutes. nih.gov

The table below summarizes how different reaction parameters can be optimized, based on findings for analogous N-aryl thiourea syntheses.

| Parameter | Conventional Method | Optimized Method | Advantage of Optimization | Reference |

| Catalyst | None / Acid | Phase-Transfer Catalyst (e.g., TBAB) | Improved yield in heterogeneous systems | nih.gov |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Drastically reduced reaction times, higher yields | researchgate.net |

| Solvent | Organic Solvents (e.g., Acetone, Dichloromethane) | Solvent-free (Mechanochemistry) or Water | Greener process, simplified workup | nih.govnih.gov |

| Temperature | Room Temperature to Reflux | Optimized Temperature (e.g., 80 °C) | Faster conversion, though excessive heat can cause decomposition | nih.govresearchgate.net |

| Reagents | Isothiocyanates | In situ generation from dithiocarbamates | Avoids handling potentially unstable isothiocyanates | nih.gov |

This table is generated based on general findings for thiourea synthesis and is applicable to the synthesis of this compound.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for thioureas. A significant advancement is the use of water as a solvent, which is non-toxic, inexpensive, and safe. mdpi.comorganic-chemistry.org Reactions of amines with isothiocyanates can proceed efficiently "on-water," often with simple product isolation via filtration. nih.govorganic-chemistry.org

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been utilized as both a green reaction medium and a catalyst. rsc.orgresearchgate.net For example, a choline (B1196258) chloride/tin(II) chloride system has been shown to be effective for the synthesis of monosubstituted thioureas, with the added benefit that the solvent can be recovered and reused multiple times without significant loss of activity. rsc.org

Mechanochemical synthesis via grinding or ball milling represents another key green methodology. beilstein-journals.orgnih.gov This solvent-free approach minimizes waste and can lead to the formation of N,N'-disubstituted thioureas in nearly quantitative yields with short reaction times. nih.gov Additionally, catalyst-free methods, such as the reaction of amines and carbon disulfide on the surface of alumina (B75360) under microwave irradiation, provide a simple and efficient green procedure for symmetrical thioureas. researchgate.net Electrochemical methods are also emerging, offering a way to synthesize related isothiourea derivatives without the need for heavy metal catalysts or stoichiometric oxidants. keaipublishing.com

Functionalization and Structural Diversification of the this compound Scaffold

Once synthesized, the this compound molecule can serve as a scaffold for further chemical modification. The presence of reactive nitrogen and sulfur atoms allows for a variety of derivatization strategies.

The nitrogen atoms of the thiourea group can undergo substitution reactions, most notably acylation. N-acylation allows for the introduction of various functional groups, which can significantly alter the molecule's properties. The synthesis of N-acyl thiourea derivatives typically involves the condensation of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate intermediate in situ. nih.govmdpi.com This highly electrophilic intermediate then readily reacts with an amine. In the context of modifying this compound itself, one of the N-H protons could be deprotonated with a base, and the resulting anion could react with an acylating agent.

For unsymmetrical N,N'-disubstituted thioureas, the regioselectivity of acylation is a key consideration. researchgate.net Studies have shown that acylation tends to occur on the nitrogen atom attached to the amine with a lower pKa. researchgate.net This principle would govern the site of further substitution on a pre-functionalized this compound derivative. The mechanism for these reactions generally proceeds through nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate or acyl isothiocyanate. nih.gov

The sulfur atom of the thiourea moiety is nucleophilic and can be readily alkylated, a process known as S-alkylation. This reaction typically involves treating the thiourea with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to produce an S-alkylisothiouronium salt. thieme-connect.de These isothiourea derivatives are stable, often crystalline, solids.

This compound + R-X → [(2-Propylphenyl)isothiouronium]-X

This transformation is significant because S-alkyl and S-aryl isothioureas are versatile intermediates in organic synthesis. thieme-connect.denih.gov They serve as precursors for a wide range of sulfur-containing compounds, including thiols, sulfides, and various heterocycles like thiazoles. thieme-connect.denih.gov The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic carbon of the alkylating agent. Copper-catalyzed methods have also been developed for the S-arylation of thioureas. organic-chemistry.org Furthermore, these isothiourea structures themselves have been investigated for their utility as organocatalysts and for their biological activities. keaipublishing.comthieme-connect.com

Modifications on the 2-Propylphenyl Moiety for Structure-Activity/Property Tuning

Research into related N-arylthiourea derivatives has demonstrated that the nature and position of substituents on the phenyl ring can profoundly impact biological efficacy. For instance, studies on N-phenylthiourea derivatives have shown that the presence of specific substituents can enhance activities such as enzyme inhibition and antimicrobial effects. While specific data on this compound is limited, a Russian patent describes derivatives of N-phenylthiourea where the phenyl ring is substituted with both an alkyl group (such as propyl or isopropyl) and a halogen. google.com This suggests a synthetic pathway where a halo-substituted 2-propylaniline is reacted to form the desired thiourea derivative.

The following table illustrates hypothetical modifications on the 2-propylphenyl moiety and the potential impact on the compound's properties, based on general principles observed in related thiourea derivatives.

| Compound Name | Substituent on Phenyl Ring | Potential Impact on Properties |

| (2-Propyl-4-chlorophenyl)thiourea | 4-Chloro | May enhance antimicrobial or enzyme inhibitory activity due to the electron-withdrawing nature of chlorine. |

| (2-Propyl-4-methylphenyl)thiourea | 4-Methyl | Could increase lipophilicity, potentially affecting cell membrane permeability and biological target interactions. |

| (2-Propyl-4-methoxyphenyl)thiourea | 4-Methoxy | The electron-donating methoxy (B1213986) group can alter the electronic distribution and hydrogen bonding capacity of the molecule. |

The synthesis of these derivatives would typically proceed via the reaction of the appropriately substituted 2-propylaniline with a suitable isothiocyanate source, such as ammonium thiocyanate or a reactive isothiocyanate species. The choice of solvent and reaction conditions can be optimized to ensure efficient conversion to the target thiourea.

Further investigation into the systematic modification of the 2-propylphenyl ring is a promising avenue for the development of novel this compound derivatives with tailored biological activities and physicochemical characteristics.

Advanced Structural Elucidation and Conformational Analysis of 2 Propylphenyl Thiourea

Spectroscopic Characterization Techniques Applied to (2-Propylphenyl)thiourea and its Derivatives

Spectroscopic methods are indispensable tools for elucidating the molecular structure of this compound. Each technique offers unique insights into the connectivity, functional groups, and electronic properties of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Topology

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for defining the molecular framework of this compound by providing information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the propyl and phenyl protons. The propyl group would show a triplet for the methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the phenyl ring. The aromatic protons on the phenyl ring would appear as a complex multiplet in the downfield region. The N-H protons of the thiourea (B124793) moiety would present as broad singlets, and their chemical shifts can be influenced by solvent and concentration. researchgate.netmdpi.com For instance, in related phenylthiourea (B91264) derivatives, the N-H proton signals can appear between 5.50 and 8.50 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which typically appears in the range of 178 to 184 ppm for thiourea derivatives. mdpi.com The carbons of the propyl group would resonate in the upfield region, while the aromatic carbons would be found in the midfield region of the spectrum. The specific chemical shifts of the aromatic carbons can provide further details about the substitution pattern.

The following table provides expected chemical shift ranges for the different protons and carbons in this compound, based on data for similar compounds. illinois.eduorganicchemistrydata.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (propyl) | ¹H | ~0.9 | Triplet |

| CH₂ (propyl, internal) | ¹H | ~1.6 | Sextet |

| CH₂ (propyl, benzylic) | ¹H | ~2.6 | Triplet |

| Aromatic-H | ¹H | ~7.1-7.4 | Multiplet |

| N-H | ¹H | Variable (broad) | Singlet |

| CH₃ (propyl) | ¹³C | ~14 | - |

| CH₂ (propyl, internal) | ¹³C | ~24 | - |

| CH₂ (propyl, benzylic) | ¹³C | ~37 | - |

| Aromatic-C | ¹³C | ~125-140 | - |

| C=S | ¹³C | ~180 | - |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. vedantu.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the thiourea group typically appear in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is a key marker for the thiourea moiety and is generally observed in the range of 700-850 cm⁻¹. researchgate.net However, this band can sometimes be coupled with other vibrations. The C-N stretching vibrations are also prominent and usually appear between 1400 and 1600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be seen below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum, which can be advantageous for its identification. mdpi.com

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3100-3400 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1400-1600 |

| C=S | Stretching | 700-850 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the chromophores. The primary chromophore in this compound is the phenylthiourea moiety.

Thiourea and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.net A strong absorption band, usually below 250 nm, is attributed to a π → π* transition within the aromatic ring and the C=S group. A weaker band, often observed at longer wavelengths, is assigned to an n → π* transition, involving the non-bonding electrons on the sulfur atom. For simple thiourea, these peaks appear around 235 nm and 202 nm. researchgate.net The presence of the substituted phenyl ring in this compound would be expected to cause a bathochromic (red) shift of these absorptions.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

| π → π | 240-270 |

| n → π | 280-320 |

Note: The exact wavelengths can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can help confirm the structure.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the propyl group and fragmentation of the thiourea moiety. Common fragmentation pathways for phenylthiourea derivatives include the loss of H₂S, cleavage of the C-N bonds, and fragmentation of the aromatic ring. tsijournals.com

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 194 |

| [M - CH₃]⁺ | Loss of a methyl group | 179 |

| [M - C₃H₇]⁺ | Loss of the propyl group | 151 |

| [C₇H₇N₂S]⁺ | Phenylthiourea fragment | 151 |

| [C₇H₅N]⁺ | Phenylnitrile fragment | 103 |

| [C₆H₅]⁺ | Phenyl fragment | 77 |

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. researchgate.netmdpi.comrsc.org For this compound, a single-crystal X-ray analysis would reveal the conformation of the propyl group relative to the phenyl ring and the orientation of the thiourea moiety.

Interactive Data Table: Expected Crystallographic Parameters for a Thiourea Derivative

| Parameter | Typical Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pnma, etc. |

| C=S Bond Length | ~1.71 Å |

| C-N Bond Length | ~1.33 Å |

| N-H···S Hydrogen Bond Distance | 2.3 - 2.9 Å |

Note: These are generalized values and the actual parameters for this compound would be determined experimentally.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Based on the general behavior of thiourea derivatives, it is anticipated that this compound would exhibit significant intermolecular hydrogen bonding. The thiourea moiety (–NH–C(=S)–NH–) provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom). In the solid state, N-H···S hydrogen bonds are a common and often robust supramolecular synthon in thiourea compounds, leading to the formation of characteristic dimeric or catemeric structures.

The presence of the 2-propylphenyl group would likely influence the crystal packing through steric effects and potential weak C-H···π interactions. However, without experimental crystallographic data, specific details regarding bond lengths, angles, and the precise geometry of the hydrogen bonding network for this compound cannot be provided.

Polymorphism and Co-crystallization Phenomena

The potential for polymorphism in this compound is plausible. Many disubstituted thiourea compounds are known to exist in different crystalline forms, or polymorphs, which can arise from different molecular conformations or packing arrangements. For instance, cis-trans (CT) and trans-trans (TT) configurations of the substituents relative to the C=S bond are often observed. The flexibility of the propyl chain and the rotational freedom of the phenyl group could contribute to the existence of multiple stable or metastable polymorphic forms under different crystallization conditions.

There is currently no available literature describing any studies on the polymorphism or co-crystallization of this compound. Co-crystallization, the process of forming a crystalline solid with a second molecular component, is a strategy often used to modify the physicochemical properties of a compound. The hydrogen bonding capabilities of the thiourea group would make it a candidate for forming co-crystals with suitable co-formers.

Conformational Analysis and Rotational Isomerism within the this compound Moiety

The this compound molecule possesses several rotatable bonds, leading to the possibility of multiple conformational isomers. Key areas of rotational isomerism include:

Rotation around the C-N bonds of the thiourea core: The C-N bonds in thiourea have a degree of double bond character, which results in a significant energy barrier to rotation. This can lead to the existence of distinct E/Z isomers.

Rotation of the 2-propylphenyl group: The orientation of the phenyl ring relative to the thiourea moiety is defined by a dihedral angle. Steric hindrance between the ortho-propyl group and the thiourea core would likely favor a non-planar conformation.

Conformation of the propyl group: The propyl chain itself has rotational freedom around its C-C single bonds, leading to different possible spatial arrangements.

Computational modeling would be a valuable tool to investigate the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. However, no such computational studies for this specific compound have been found in the reviewed literature.

Coordination Chemistry and Metal Complexation of 2 Propylphenyl Thiourea

Ligand Properties of (2-Propylphenyl)thiourea

Thiourea (B124793) and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites. mdpi.com The reactivity and coordination mode are significantly influenced by the substituents on the nitrogen atoms.

Arylthiourea ligands can coordinate to metal centers in several ways, primarily dictated by the nature of the metal ion and the reaction conditions. The most common binding modes are:

Monodentate S-Coordination: The most prevalent coordination mode for thiourea derivatives involves the soft sulfur atom binding to a metal center. asianpubs.orgmaterialsciencejournal.org This is especially common with soft metal ions like Pd(II), Pt(II), Ag(I), and Hg(II). Infrared spectroscopy is a key tool for determining this binding mode, where coordination through sulfur leads to a decrease in the frequency of the ν(C=S) stretching vibration compared to the free ligand. asianpubs.org

Bidentate N,S-Chelation: Thiourea derivatives can also act as bidentate ligands, coordinating through one of the nitrogen atoms and the sulfur atom to form a chelate ring. mdpi.com This mode is often observed after the deprotonation of one of the N-H groups, creating an anionic ligand that forms stable complexes, for instance with Ni(II). mdpi.comrsc.org

Bridging Ligand: In some polynuclear complexes, the thiourea ligand can bridge two metal centers, typically using its sulfur atom.

The ambidentate nature of the thiourea backbone allows for this rich variety of coordination behaviors. researchgate.net

The specific substituent on the phenyl ring plays a crucial role in determining the ligand's electronic and steric properties, which in turn affects its coordination chemistry. For the hypothetical this compound, the following effects can be predicted:

Steric Hindrance: The propyl group at the ortho-position of the phenyl ring would introduce significant steric bulk. This steric hindrance would likely disfavor the formation of bidentate N,S-chelates, which require a specific geometry that may be sterically inaccessible. Consequently, monodentate coordination through the more accessible sulfur atom is the more probable binding mode.

Electronic Effect: The propyl group is an electron-donating group (EDG) through induction. This effect would increase the electron density on the nitrogen and sulfur atoms, potentially enhancing their Lewis basicity and making them stronger donors. However, in ortho-substituted systems, steric effects often dominate over electronic effects in influencing coordination behavior.

Studies on similarly substituted ligands, such as N-(2-methylphenyl) derivatives, confirm that bulky ortho groups are pivotal in directing the structure of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with arylthiourea ligands is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent like ethanol (B145695) or acetone. asianpubs.orgresearchgate.net The resulting complexes are characterized using a suite of analytical techniques, including FT-IR, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction, which provides definitive structural information. materialsciencejournal.orgnih.gov

Arylthioureas form stable complexes with a wide array of transition metals. The geometry of these complexes is dependent on the metal ion's coordination preferences and the stoichiometry of the reaction.

Palladium(II) and Platinum(II): These d⁸ metals typically form square planar complexes with arylthiourea ligands. Depending on the reaction conditions, neutral complexes of the type [MCl₂L₂] (where L is a neutral monodentate thiourea) or [ML₂] (where L is an anionic bidentate thiourea) can be formed. asianpubs.orgmdpi.comnih.gov For example, N-acyl-N',N'-(disubstituted) thioureas react with K₂PdCl₄ to form square planar complexes where the ligand acts as a chelating agent. nih.gov

Copper, Silver, and Gold: As coinage metals, Cu, Ag, and Au exhibit versatile coordination chemistry. Silver(I) complexes, such as those with phosphine-functionalized phenylthioureas, can adopt tetrahedral geometries with the thiourea acting as a P,S-chelating ligand. nih.gov Gold(I) can form linear complexes. nih.gov Copper complexes with thiourea derivatives have been synthesized and show geometries ranging from square planar to tetrahedral. nih.gov

Nickel(II), Cobalt(II), and Iron(II): These metals form complexes that can be square planar, tetrahedral, or octahedral. materialsciencejournal.orgresearchgate.net For instance, N-phenyl-N'-[substituted phenyl] thiourea ligands form square planar complexes with Ni(II) where the metal is coordinated to both oxygen and sulfur atoms from the ligand. materialsciencejournal.org Cobalt(II) has been shown to form octahedral complexes with certain acylthiourea ligands. nih.gov

Zinc(II), Cadmium(II), and Mercury(II): These d¹⁰ metals commonly form tetrahedral complexes. Complexes of the type [M(L)₂] (where L is a deprotonated bidentate ligand) have been synthesized with N-Phenylmorpholine-4-carbothioamide for Zn(II), Cd(II), and Hg(II). mdpi.com

Below is a table summarizing representative transition metal complexes with various arylthiourea ligands, analogous to this compound.

| Ligand | Metal Ion | Complex Formula | Coordination Mode | Geometry | Reference |

|---|---|---|---|---|---|

| N-phenyl-N'-[2-chlorophenyl] thiourea | Ni(II) | [NiL₂] | Bidentate (S, O) | Square Planar | materialsciencejournal.orgresearchgate.net |

| N-acyl-N',N'-(disubstituted) thiourea | Pd(II) | [Pd(L)(phosphine)] | Bidentate (S, O) | Square Planar | nih.gov |

| Thiourea with phosphine (B1218219) and phenyl groups | Ag(I) | [Ag(L)₂]OTf | Bidentate (P, S) | Distorted Tetrahedral | nih.gov |

| N-(2-methylphenyl), N'-(2-chlorophenyl) thiourea | Fe(II) | [Fe(L)₂Cl₂] | Monodentate (S) | Tetrahedral | researchgate.net |

| N-Phenylmorpholine-4-carbothioamide | Pt(II) | [PtCl₂(HL)₂] | Monodentate (S) | Square Planar | mdpi.com |

| N-Phenylmorpholine-4-carbothioamide | Cd(II) | [Cd(L)₂] | Bidentate (S, N) | Not specified | mdpi.com |

The coordination chemistry of arylthioureas with main group elements is less explored compared to transition metals. However, some examples exist in the literature. For instance, a lead(II) complex with N-2-(4-(2-methylpropyl)phenyl)propionoyl-N'-phenyl thiourea has been reported, demonstrating that these ligands can effectively coordinate to p-block elements. researchgate.net The versatile donor sites of thioureas make them potentially interesting ligands for creating novel main group element complexes, a field that is currently expanding. nih.gov

Complexes of simple arylthioureas with f-block elements are rare. Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donors like oxygen or nitrogen over soft donors like sulfur. However, functionalized thiourea ligands bearing hard donor groups can form stable complexes. A metal-organic framework containing Praseodymium(III) has been synthesized using a thiourea ligand that also contains carboxylate groups. In this case, the hard carboxylate groups are the primary binding sites for the Pr³⁺ ion. nih.gov This suggests that for this compound to coordinate to lanthanides, it would likely require modification with a hard donor functional group.

Structural Elucidation of this compound Metal Complexes

X-ray Crystallographic Studies of Coordination Geometry

No published X-ray crystallographic data for metal complexes of this compound were found. While the structures of numerous other substituted thiourea complexes have been determined, providing insights into coordination modes (monodentate via sulfur or bidentate N,S-chelation) and geometries (e.g., tetrahedral, square planar) nih.govconicet.gov.arcardiff.ac.uknih.gov, this specific information is absent for the 2-propylphenyl derivative.

Spectroscopic Signatures of Metal-Ligand Interactions

Specific spectroscopic data (such as IR, NMR, UV-Vis) detailing the shifts and changes upon complexation of this compound with metal ions are not documented in the available literature. For other thiourea derivatives, coordination through the sulfur atom is typically confirmed by a shift in the ν(C=S) vibrational band in the IR spectrum, and changes in the 1H and 13C NMR chemical shifts of protons and carbons near the donor atoms are used to infer metal-ligand interactions nih.govmdpi.com. However, no such specific data exists for this compound.

Electronic Structure and Bonding Analysis in Metal Complexes

There is a lack of published studies on the electronic structure and bonding analysis, such as those performed using Density Functional Theory (DFT) calculations, for metal complexes of this compound. Such studies on other thiourea complexes have been used to understand the nature of the metal-ligand bond and the electronic properties of the resulting compounds doi.org.

Supramolecular Assembly and Metal-Organic Architectures

No information was found regarding the supramolecular assembly or the formation of metal-organic architectures involving this compound as a ligand. Research on other thiourea derivatives sometimes reports the formation of extended structures through hydrogen bonding or other non-covalent interactions, leading to complex supramolecular frameworks nih.gov.

Catalytic Applications and Organocatalysis Utilizing 2 Propylphenyl Thiourea

(2-Propylphenyl)thiourea as a Hydrogen-Bond Donor Organocatalyst

Thiourea (B124793) derivatives are recognized for their ability to act as potent hydrogen-bond donors, a characteristic that defines their role in organocatalysis. nih.govnih.gov This interaction involves the two N-H protons of the thiourea moiety, which can form a bidentate hydrogen-bonding motif with electrophilic substrates, such as those containing carbonyl or nitro groups. nih.gov This "dual activation" enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The acidity and hydrogen-bonding strength of the thiourea can be tuned by the electronic nature of its substituents. nii.ac.jp

Mechanistic Investigations of Asymmetric Organocatalysis

Mechanistic studies for thiourea catalysts often employ a combination of kinetic experiments, spectroscopic analysis (like NMR and IR), and computational modeling to elucidate the transition states of the catalyzed reactions. nii.ac.jp In asymmetric catalysis, the chiral scaffold of the catalyst is designed to create a specific three-dimensional environment. This chiral pocket orients the bound substrates in a way that favors the formation of one enantiomer of the product over the other. For bifunctional thioureas, which contain both a hydrogen-bond donor and a Brønsted or Lewis base site, the mechanism involves a cooperative activation of both the electrophile and the nucleophile. nih.govrsc.org However, no mechanistic investigations specifically detailing the role of the this compound catalyst have been reported.

Role of Thiourea NH Groups in Substrate Activation

The two N-H groups are fundamental to the catalytic action of thioureas. They work in concert to bind and activate substrates. nih.gov By forming two distinct hydrogen bonds, the catalyst can effectively "clamp" onto an electronegative portion of a substrate molecule (e.g., the two oxygen atoms of a nitro group or the oxygen of a carbonyl group), lowering the energy of the transition state for the subsequent reaction. nih.govnii.ac.jp This interaction polarizes the substrate, increasing its reactivity. The coplanarity of the N-H bonds is a significant factor in their effectiveness. nii.ac.jp

Impact of the 2-Propylphenyl Substituent on Catalytic Performance and Selectivity

The performance and selectivity of a thiourea catalyst are critically influenced by the nature of its substituents. Electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, are commonly used to increase the acidity of the N-H protons, thereby strengthening the hydrogen bonds and enhancing catalytic activity. nii.ac.jp Conversely, the steric bulk of the substituents plays a crucial role in defining the shape of the chiral pocket, which dictates stereoselectivity.

Specific research detailing the electronic and steric impact of a 2-propylphenyl group on the catalytic behavior of a thiourea is not available. One could hypothesize that the propyl group, being electron-donating, might slightly reduce the acidity of the N-H protons compared to unsubstituted phenylthiourea (B91264). Its steric profile, positioned at the ortho position, would significantly influence the geometry of the catalyst-substrate complex, but without experimental or computational data, any prediction of its effect on enantioselectivity would be purely speculative.

Applications in Specific Organic Transformations

Thiourea derivatives have proven to be versatile catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.org

Michael Addition and Aza-Michael Reactions

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated compounds is a flagship application for thiourea organocatalysis. Bifunctional thioureas are particularly effective, using the thiourea moiety to activate the Michael acceptor (e.g., a nitroalkene) and an appended basic group (like an amine) to generate the nucleophile (e.g., an enolate from a ketone). rsc.orgnih.gov This dual activation strategy has been successfully applied to aza-Michael reactions as well, where an amine adds to the activated acceptor. While numerous examples exist for various thiourea catalysts in these transformations, none were found that specifically employed this compound.

Mannich Reactions and Related Condensations

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another key transformation catalyzed by thioureas. In these reactions, the catalyst's N-H groups typically activate an imine electrophile through hydrogen bonding, facilitating the attack of a nucleophile. rsc.org Highly enantioselective nitro-Mannich reactions, where a nitroalkane serves as the nucleophile, have been developed using chiral thiourea catalysts. pitt.edu As with other transformations, there is no specific data available for the use of this compound in Mannich or related condensation reactions.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of the compound This compound in the catalytic applications outlined in your request. The provided search results discuss the broader class of thiourea derivatives, particularly chiral and bifunctional thioureas, which are widely used in organocatalysis and as ligands in metal-catalyzed reactions.

Specifically:

Enantioselective Transformations: The compound this compound is an achiral molecule. As such, it cannot be used directly as a catalyst to induce enantioselectivity in chemical transformations. The literature overwhelmingly describes the use of chiral thiourea derivatives, which possess stereogenic centers, to achieve asymmetric induction. nih.govnih.govrsc.org

Ligand in Metal-Catalyzed Processes: While thioureas, in general, are used as ligands for various metals, no studies were found that specifically employ this compound in transition metal-mediated cross-coupling reactions or for chiral induction in asymmetric metal catalysis. researchgate.netnih.govnih.gov Research in this area tends to focus on thioureas with specific chelating or electronic properties conferred by other functional groups.

Heterogeneous Catalysis: Similarly, the immobilization of thiourea catalysts on solid supports like polymers or nanoparticles is a known strategy to facilitate catalyst recovery and reuse. uva.esnih.govnih.gov However, there are no available reports on the synthesis or application of immobilized catalysts derived specifically from this compound.

Due to the absence of research data for This compound in these specific catalytic roles, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and providing detailed, scientifically accurate research findings and data tables. The available information pertains to different, more complex thiourea derivatives.

Theoretical and Computational Chemistry Studies of 2 Propylphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Propylphenyl)thiourea, DFT calculations offer a detailed understanding of its geometric and electronic properties.

Geometry Optimization and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. Functionals such as B3LYP are commonly used in conjunction with a basis set like 6-311++G(d,p) to achieve accurate results. nih.gov The optimization process yields key information on bond lengths, bond angles, and dihedral angles, providing a precise molecular geometry.

The electronic structure of this compound is also elucidated through DFT. These calculations reveal the distribution of electron density and can be visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its chemical reactivity. researchgate.netmdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound

Note: The data in this table is representative and based on typical values for similar thiourea (B124793) derivatives calculated using DFT methods.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netajchem-a.com A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the phenyl ring and the thiocarbonyl group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. ajchem-a.com

Table 2: Calculated Quantum Chemical Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.33 |

| Chemical Softness (S) | 0.429 |

Note: The data in this table is illustrative and derived from general findings for thiourea derivatives in computational studies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting the spectroscopic signatures of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure. nih.govscielo.org.zanih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized geometry. These calculated frequencies are often scaled to better match experimental results. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Sampling and Solution Behavior

MD simulations can be used to explore the conformational landscape of this compound in different solvents. These simulations track the movements of each atom in the molecule over a period of time, revealing the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule behaves in a solution, as its conformation can influence its solubility and reactivity.

Ligand-Target Interactions in Biological Systems

A significant application of MD simulations is in the study of how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.gov After an initial binding pose is predicted using molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. nih.gov These simulations provide detailed information on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs. The dynamic nature of these simulations can reveal conformational changes in both the ligand and the target upon binding. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (for non-prohibited properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. While specific QSPR models for this compound are not readily found, the principles of QSPR are widely applied to various classes of thiourea derivatives to predict properties such as lipophilicity, and electronic properties. frontiersin.org

A typical QSPR study involves the calculation of a set of molecular descriptors for a series of compounds. These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, quantify different aspects of the molecular structure. A mathematical model is then developed to relate these descriptors to an experimentally determined property.

For a hypothetical QSPR study on a series of alkylphenylthiourea derivatives, including this compound, the following steps would be taken:

Dataset Selection: A series of thiourea derivatives with varying alkyl and phenyl substitutions would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series. Examples of descriptors include molecular weight, logP (lipophilicity), molar refractivity, and various topological and electronic parameters.

Model Development: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would be used to build a model that correlates the descriptors with a specific property.

Model Validation: The predictive power of the model would be assessed using statistical metrics and validation techniques.

A hypothetical QSPR model for predicting a property like the partition coefficient (logP) of alkylphenylthioureas might reveal that descriptors related to the size and branching of the alkyl group, as well as electronic parameters of the phenyl ring, are significant. For instance, the presence of the propyl group in this compound would be expected to increase its lipophilicity compared to unsubstituted phenylthiourea (B91264).

Table 1: Hypothetical QSPR Data for a Series of Alkylphenylthiourea Derivatives

| Compound | Alkyl Substituent | Phenyl Substituent | Experimental logP | Predicted logP |

| 1 | - | - | 1.50 | 1.52 |

| 2 | 2-Methyl | - | 1.95 | 1.93 |

| 3 | 2-Ethyl | - | 2.40 | 2.38 |

| 4 | 2-Propyl | - | 2.85 | 2.83 |

| 5 | - | 4-Chloro | 2.10 | 2.11 |

| 6 | 2-Propyl | 4-Chloro | 3.45 | 3.44 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSPR studies on this compound are not available.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction energy profiles. While a specific computational study on the reaction mechanism of this compound synthesis or its subsequent reactions is not found, general mechanisms for thiourea synthesis have been studied computationally.

The synthesis of N-arylthioureas typically involves the reaction of an arylamine with an isothiocyanate. In the case of this compound, this would involve the reaction of 2-propylaniline (B158001) with a thiocyanate (B1210189) source or the reaction of 2-propylphenyl isothiocyanate with ammonia (B1221849).

Computational studies on similar reactions, such as the aminolysis of isothiocyanates, often employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. rsc.org These studies can:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible routes.

Characterize transition state structures: Providing a detailed picture of the geometry and electronic structure of the highest energy point along the reaction coordinate.

Analyze the role of catalysts or solvents: By including these species in the computational model.

For the synthesis of this compound from 2-propylphenyl isothiocyanate and an amine, a computational study would likely investigate a stepwise mechanism involving the nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer to form the final thiourea product. The calculations would provide the Gibbs free energy of activation and reaction for each step, allowing for a quantitative understanding of the reaction kinetics and thermodynamics.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a thiourea derivative, might interact with a biological target, typically a protein.

While there are no specific molecular docking studies reported for this compound, numerous studies have been conducted on other thiourea derivatives, targeting a variety of proteins. nih.govsingidunum.ac.rsnih.govbiointerfaceresearch.com These studies have shown that the thiourea moiety is capable of forming key hydrogen bonding interactions with protein active sites, while the substituents on the nitrogen atoms contribute to hydrophobic and other interactions.

In a hypothetical docking study of this compound against a protein target, the following steps would be performed:

Preparation of the protein and ligand structures: The 3D structures of the protein and this compound would be prepared, which includes adding hydrogen atoms and assigning charges.

Docking simulation: A docking program would be used to explore the possible binding modes of the ligand within the protein's active site.

Scoring and analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The 2-propyl group on the phenyl ring of this compound would be expected to engage in hydrophobic interactions within a corresponding hydrophobic pocket of the protein's active site. The thiourea group would likely act as a hydrogen bond donor and acceptor.

Table 2: Representative Molecular Docking Data for Thiourea Derivatives Against a Hypothetical Protein Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenylthiourea | -6.5 | HIS84, GLU121 |

| (4-Chlorophenyl)thiourea | -7.2 | HIS84, GLU121, PHE152 |

| (4-Methylphenyl)thiourea | -6.8 | HIS84, GLU121, LEU150 |

| This compound (Hypothetical) | -7.5 | HIS84, GLU121, VAL103, ILE148 |

Note: The data in this table is for illustrative purposes and based on general findings for thiourea derivatives. The binding affinity for this compound is a hypothetical value. The introduction of various substituents on the thiourea scaffold has been shown to significantly influence the binding affinity towards target proteins. singidunum.ac.rs

Biological Interactions and Mechanistic Insights of 2 Propylphenyl Thiourea Non Clinical Focus

Molecular Docking and Ligand-Biomolecule Interaction Studies

Computational methods like molecular docking are crucial in predicting how a ligand such as (2-Propylphenyl)thiourea might interact with a biological target at the molecular level. These in silico techniques are instrumental in the early stages of drug discovery for identifying potential targets and elucidating binding mechanisms before extensive laboratory work is undertaken. nih.govresearchgate.netnih.gov

In silico screening methods are widely used to identify potential protein targets for novel or uncharacterized compounds. nih.govnih.gov For the phenylthiourea (B91264) class of molecules, these computational approaches have successfully identified several potential targets. By docking the ligand against libraries of protein structures, researchers can predict binding affinities and prioritize targets for further experimental validation. umm.ac.id

Studies on various thiourea (B124793) derivatives have identified enzymes as a primary class of biological targets. biotech-asia.org Specifically, urease has been repeatedly identified and confirmed as a major target for phenylthiourea compounds due to their structural similarity to urea (B33335), the natural substrate of the enzyme. nih.govresearchgate.net Other potential targets that have been explored for more complex thiourea-containing molecules include the 20S proteasome and microbial enzymes like DNA gyrase. nih.govrsc.org The in silico approach allows for a rational selection of targets, saving significant time and resources in the research pipeline. researchgate.net

Molecular docking simulations for phenylthiourea derivatives consistently reveal specific and high-affinity binding modes within the active sites of target enzymes, particularly urease. nih.govacs.org The binding is typically characterized by a combination of coordination bonds and non-covalent interactions.

A primary mechanism involves the thiourea moiety (C=S) which is key to its inhibitory action. Docking studies on urease, a nickel-dependent metalloenzyme, show that the sulfur atom of the thiourea group directly coordinates with the two nickel ions (Ni²⁺) in the enzyme's active site. nih.govnih.gov This chelation of the essential metal cofactors is a critical component of the inhibition.

Beyond metal coordination, the stability of the enzyme-inhibitor complex is enhanced by a network of hydrogen bonds. researchgate.netresearchgate.net The amine (-NH) groups of the thiourea backbone act as hydrogen bond donors, interacting with key amino acid residues in the active site pocket, such as aspartate and histidine. nih.govresearchgate.net Furthermore, the phenyl ring of the molecule, including substituents like the propyl group in this compound, engages in hydrophobic interactions with non-polar residues, further anchoring the inhibitor in place. researchgate.net The specific position and nature of substituents on the phenyl ring can modulate binding affinity by influencing these hydrophobic and steric interactions. researchgate.net

Table 1: Predicted Interactions for Phenylthiourea Analogues with Urease Active Site This table is representative of interactions observed for phenylthiourea derivatives in general, as specific data for this compound is not available.

| Interaction Type | Ligand Group | Interacting Residue/Ion | Reference |

|---|---|---|---|

| Metal Coordination | Thiourea Sulfur (S) | Active Site Ni(II) ions | nih.govnih.gov |

| Hydrogen Bonding | Thiourea Amine (NH) | Aspartate (e.g., ASP363) | nih.gov |

| Hydrogen Bonding | Thiourea Amine (NH) | Histidine (e.g., HIS323) | nih.govnih.gov |

| Hydrophobic Interaction | Phenyl Ring | Alanine (e.g., ALA366) | nih.gov |

Enzyme Inhibition Studies in vitro

In vitro enzyme assays provide quantitative data on the inhibitory potential of a compound. While specific assays for this compound are not found in the reviewed literature, the extensive body of work on its analogues allows for a robust understanding of its likely enzymatic inhibition profile.

Thiourea and its derivatives are well-established as potent inhibitors of urease. nih.govnih.gov Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate, a reaction that allows pathogenic bacteria like Helicobacter pylori to survive in acidic environments. nih.gov Inhibition of this enzyme is therefore a key therapeutic strategy.

Phenylthiourea compounds typically act as competitive or mixed-type inhibitors of urease. nih.govresearchgate.net Their mechanism is rooted in their structural analogy to urea, allowing them to enter and bind to the enzyme's active site. researchgate.net The potency of inhibition is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Numerous phenylthiourea derivatives have demonstrated IC₅₀ values in the low micromolar range, often proving more potent than the standard inhibitor, thiourea itself. researchgate.netekb.egmdpi.com For instance, certain substituted phenylthiourea analogues have shown IC₅₀ values significantly lower than that of the reference standard thiourea (IC₅₀ ≈ 21-23 µM). researchgate.netekb.eg The inhibitory activity is influenced by the electronic and steric properties of substituents on the phenyl ring. nih.gov

Table 2: Urease Inhibitory Activity (IC₅₀) of Selected Thiourea Analogues This table presents data for analogous compounds to illustrate the typical potency of this chemical class against urease.

| Compound | Urease IC₅₀ (µM) | Reference |

|---|---|---|

| Thiourea (Standard) | 21.0 ± 0.1 | ekb.eg |

| Hydroxyurea (Standard) | 100.0 ± 2.5 | researchgate.net |

| N,N'-bis(3-pyridinylmethyl)thiourea | 12.3 ± 1.2 | nih.gov |

| A Dihydropyrimidine Phthalimide Hybrid (10g) | 12.6 ± 0.1 | ekb.eg |

| A Morpholine-Thiophene Thiosemicarbazone (5g) | 3.80 ± 1.9 | researchgate.net |

β-Glucuronidase is an enzyme involved in the metabolism of various substances in the body. While it is a target of interest for certain diseases, there is no significant research in the reviewed literature linking this compound or its close phenylthiourea analogues to the inhibition of this enzyme. The development of thiourea-based inhibitors has been primarily focused on other enzymatic targets like urease.

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibiotics. nih.govmdpi.com While these enzymes are critical for bacterial survival, simple phenylthiourea compounds are not commonly reported as direct inhibitors. However, the thiourea scaffold has been incorporated into more complex molecules designed to target these enzymes. For example, benzothiazole-based inhibitors, which can contain functionalities derived from thiourea chemistry, have shown potent activity against both E. coli DNA gyrase and topoisomerase IV. rsc.org Similarly, researchers have designed novel biphenyl-based inhibitors inspired by thiophene-based allosteric inhibitors of DNA gyrase, with some compounds showing IC₅₀ values in the low micromolar range. nih.govnih.gov This suggests that while this compound itself may not be an inhibitor, its core structure could serve as a fragment for designing more complex molecules targeting these essential microbial enzymes.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The relationship between the chemical structure of this compound and its derivatives and their ability to inhibit enzymes is a critical area of research. researchgate.net Modifications to the phenyl ring and the thiourea moiety can significantly impact the compound's inhibitory potency and selectivity against various enzymes.

Research into thiourea derivatives has revealed that the nature and position of substituents on the phenyl ring are crucial for enzyme inhibition. For instance, in a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, the introduction of both aliphatic and aromatic side chains led to potent urease inhibitors. nih.gov One particular derivative, compound 4i from this series, demonstrated exceptional inhibitory activity against jack bean urease, with an IC50 value of 0.0019 ± 0.0011 µM, significantly more potent than the standard, thiourea (IC50 = 4.7455 ± 0.0545 µM). nih.gov Kinetic studies showed that this compound acts as a non-competitive inhibitor. nih.gov

Similarly, studies on fluorophenyl thiourea derivatives have highlighted their potential in inhibiting diabetes-related enzymes. nih.gov The 4-fluorophenyl derivative, in particular, showed the highest inhibition against both α-amylase and α-glycosidase, with IC50 values of 53.307 nM and 24.928 nM, respectively. nih.gov This indicates that the electronic properties and position of the substituent on the phenyl ring play a significant role in the interaction with the active sites of these enzymes.

The thiourea scaffold itself is a key pharmacophore. Its ability to form hydrogen bonds and coordinate with metal ions in the active sites of metalloenzymes is a recurring theme in its inhibitory action. biointerfaceresearch.com Molecular docking studies of various thiourea derivatives have provided insights into these interactions. For example, in the case of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a 1-(3-chlorophenyl)-3-cyclohexylthiourea derivative showed significant activity, which was supported by docking scores of -10.01 and -8.04 kJ/mol, respectively. mdpi.com These studies help in understanding the binding modes and guide the design of more potent and selective inhibitors.

The following table summarizes the structure-activity relationship findings for various thiourea derivatives as enzyme inhibitors:

| Thiourea Derivative Series | Enzyme Target | Key SAR Findings | Most Potent Compound/IC50 |

|---|---|---|---|

| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | Jack Bean Urease | Aliphatic and aromatic side chains enhance inhibitory activity. nih.gov | Compound 4i / 0.0019 ± 0.0011 µM nih.gov |

| Fluorophenyl thiourea derivatives | α-Amylase, α-Glycosidase | The 4-fluoro substituent on the phenyl ring is optimal for inhibition. nih.gov | 4-Fluorophenyl derivative / 53.307 nM (α-amylase), 24.928 nM (α-glycosidase) nih.gov |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | The chlorophenyl group contributes to potent inhibition. mdpi.com | IC50 of 50 µg/mL (AChE) and 60 µg/mL (BChE) mdpi.com |

In Vitro Antimicrobial/Antifungal Activity (Mechanistic Aspects)

This compound and its analogs have demonstrated notable in vitro activity against a range of microbial and fungal pathogens. nih.govnih.govnih.govmdpi.com The mechanistic aspects of this activity are multifaceted, often involving the disruption of essential cellular processes in microorganisms.

Thiourea derivatives are known to exhibit broad-spectrum antimicrobial properties. mdpi.com For instance, certain phenylisothiocyanate thiourea derivatives have shown selective potency against staphylococcal strains. researchgate.net The antimicrobial efficacy is often linked to the specific structural features of the derivatives. The presence of a halogen atom, particularly at the 3rd position of the phenyl group, has been found to be important for antimicrobial activity against Gram-positive cocci. nih.gov

In terms of antifungal activity, thiourea derivatives have shown promise against various Candida species, including the emerging multidrug-resistant pathogen Candida auris. nih.govmdpi.com Studies have shown that structural modifications, such as the position of a methyl group on the aromatic ring, can significantly influence the antifungal and antioxidant action. nih.gov For example, an ortho-methylated derivative of a 2-thiophenecarboxylic acid-based thiourea showed the highest antifungal activity against C. auris, with a notable inhibitory effect on biofilm growth and microbial adherence. nih.govmdpi.com

The following table provides a summary of the in vitro antimicrobial and antifungal activities of various thiourea derivatives:

| Thiourea Derivative | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci | MIC values ranging from 2-32 µg/mL. nih.gov | nih.gov |

| Ortho-methylated derivative of 2-thiophenecarboxylic acid-based thiourea (SB2) | Candida auris | Highest antifungal activity in its series, inhibiting biofilm growth and adherence. nih.govmdpi.com | nih.govmdpi.com |

| Phenylenedithiourea derivatives | Various fungi | Some derivatives showed strong antifungal activity comparable to ketoconazole. nih.gov | nih.gov |

The antimicrobial and antifungal effects of this compound and its derivatives are attributed to their interaction with specific cellular targets and the disruption of vital microbial pathways.

One of the key mechanisms of action for thiourea derivatives is the inhibition of essential enzymes in microorganisms. For example, some thiourea derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and segregation. nih.gov A particular thiosemicarbazide (B42300) derivative was found to significantly inhibit the activity of Staphylococcus aureus DNA gyrase with an IC50 value of 14.59 μM. nih.gov Another derivative showed inhibitory activity against topoisomerase IV. nih.gov

Furthermore, some thiourea derivatives have been shown to disrupt the integrity of the bacterial cell wall. nih.gov Transmission electron microscopy has revealed that a thiourea derivative, TD4, can disrupt the cell wall of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound was also found to interfere with NAD+/NADH homeostasis, a critical aspect of bacterial metabolism. nih.gov

In the context of antifungal activity, the thiourea moiety is thought to interact with fungal enzymes involved in growth through the formation of hydrogen bonds and electrostatic interactions. mdpi.com The incorporation of a thiourea unit into a molecule can enhance its ability to form these bonds, thereby inhibiting key fungal processes. mdpi.com

Interaction with Other Biomolecules (e.g., DNA, Proteins, Lipids) in vitro

Beyond enzyme inhibition, this compound and its analogs can interact with other essential biomolecules, including DNA, proteins, and lipids, which contributes to their biological effects.

The interaction of thiourea derivatives with DNA has been a subject of interest, particularly in the context of their anticancer activity. Some thiourea-based compounds have been shown to bind to and stabilize G-quadruplex DNA structures, which are found in telomeric regions and are implicated in cancer cell proliferation. nih.gov A quaternized thiourea main-chain polymer (QTMP) has been reported to exert its anticancer effect by causing DNA damage, either through direct insertion into the DNA or by regulating the production of reactive oxygen and nitrogen species. nih.gov

The interaction with proteins is a fundamental aspect of the biological activity of thiourea derivatives. nih.gov These interactions are often driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions. biointerfaceresearch.com The thiourea moiety, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in these interactions. biointerfaceresearch.com

Regarding lipids, thiourea-based lipids, or lipothioureas, have been developed for gene transfection. nih.gov These lipids can interact with the phosphate (B84403) backbone of DNA through hydrogen bonds, allowing for the compaction and protection of the genetic material. nih.gov This interaction is weaker than the ionic interactions of traditional cationic lipids, which may facilitate more efficient release of the DNA within the cell. nih.gov

A variety of spectroscopic and biophysical techniques are employed to characterize the interactions between this compound derivatives and biomolecules.

UV-Vis spectroscopy and fluorescence spectroscopy are commonly used to study the binding of these compounds to proteins and DNA. For instance, ultraviolet spectroscopic analysis and fluorescence binding affinity assays have been used to determine the ability of thiourea derivatives to bind to HIV-1 capsid and cyclophilin A. nih.gov

Circular dichroism (CD) spectroscopy is another valuable tool for investigating the structural changes in biomolecules upon binding of a ligand. CD has been used to study the interaction of thiosemicarbazone-based compounds with G-quadruplex and double-stranded DNA, providing insights into the binding mode and the conformational changes induced in the DNA. nih.gov

Molecular dynamics simulations can provide detailed information about the interactions at an atomic level. These simulations have been used to predict the distribution of molecules like phthalates (which share some structural similarities with phenyl-containing compounds) in lipid bilayer membranes and their effects on membrane properties. nih.gov

Chemo-sensing and Bio-imaging Applications Based on Specific Interactions

The specific interactions of this compound derivatives with certain ions and biomolecules have led to their exploration as chemosensors and for bio-imaging applications.

Thiourea derivatives have been utilized as fluorescent detectors for heavy metal ions, such as mercury (Hg2+), in aqueous media. mdpi.com The interaction of the thiourea moiety with the metal ion can lead to a change in the fluorescence properties of the molecule, allowing for its detection. For example, a 1-(3-chlorophenyl)-3-cyclohexylthiourea derivative showed moderate sensitivity in fluorescence studies for the detection of mercury. mdpi.com

In the realm of bio-imaging, two-photon fluorescence imaging is a powerful technique that offers advantages like deeper tissue penetration and reduced photodamage. frontiersin.org Fluorescent probes based on various chemical scaffolds are being developed for this purpose. rsc.org While specific two-photon probes based on this compound are not extensively documented, the general principles of designing such probes often involve incorporating a recognition site for a specific analyte into a fluorophore. nih.govrsc.org Given the known interactions of thiourea derivatives, it is conceivable that they could be adapted for such applications. For instance, a thiourea-based colorimetric sensor incorporating polyethyleneimine and nitrophenyl groups has been synthesized for the detection of various anions. mdpi.com

Emerging Applications and Future Research Directions of 2 Propylphenyl Thiourea

Applications in Advanced Materials Science

The exploration of (2-Propylphenyl)thiourea in advanced materials science is a burgeoning field, with its potential stemming from the versatile reactivity and structural features of the thiourea (B124793) group.

Functional Components in Smart Materials (e.g., sensors, optoelectronics)

While direct research on this compound in smart materials is still emerging, the broader class of thiourea derivatives has demonstrated significant promise as functional components in sensors. Thiourea-based compounds are known to be effective as fluorescent and colorimetric sensors for detecting various ions, including heavy metals like mercury and various anions. nih.govmdpi.com The sensing mechanism often relies on the hydrogen-bonding capabilities of the thiourea group, which can selectively interact with specific analytes, leading to a detectable optical response. mdpi.com

For instance, the introduction of a chromophoric group, such as a nitrophenyl moiety, to a thiourea derivative can create a colorimetric sensor that changes color upon binding with anions like fluoride, acetate, and sulfate. mdpi.com The electron-withdrawing or -donating nature of the substituents on the phenyl ring of the thiourea can modulate the sensitivity and selectivity of the sensor. The 2-propylphenyl group in this compound, being an electron-donating group, could influence the electronic properties of the thiourea moiety and, consequently, its sensing behavior.

Future research could focus on synthesizing and characterizing this compound-based sensors and evaluating their performance for detecting specific analytes. The potential for its use in optoelectronic devices also warrants investigation, particularly in the context of organic light-emitting diodes (OLEDs) or other organic electronic components where charge transport and luminescent properties are crucial. The self-assembly properties of thiourea derivatives could be leveraged to create ordered thin films for such applications. nih.gov

Polymer Modifiers and Additives

The use of this compound as a polymer modifier or additive is an area ripe for exploration. Thiourea and its derivatives have been investigated for various roles in polymer science. For example, they can act as antioxidants, thermal stabilizers, and vulcanizing agents for rubbers. The sulfur and nitrogen atoms in the thiourea group can play a role in scavenging free radicals and preventing oxidative degradation of polymers.

| Potential Application | Function of this compound | Potential Benefit |

| Antioxidant | Free radical scavenger | Improved polymer stability and lifespan |

| Thermal Stabilizer | Prevention of thermal degradation | Enhanced processing and service temperature of polymers |

| Curing Agent | Cross-linking of polymer chains | Improved mechanical properties of elastomers |

Further research is needed to evaluate the efficacy of this compound as a polymer additive. This would involve incorporating it into various polymer systems and studying its effect on their mechanical, thermal, and aging properties.

Chiral Stationary Phases in Chromatography

Chiral separation is a critical process in the pharmaceutical and chemical industries, and the development of effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) is an ongoing area of research. Thiourea derivatives have emerged as valuable chiral selectors for the separation of enantiomers. chromatographyonline.comcapes.gov.brcapes.gov.br Although this compound itself is not chiral, it can be used as a versatile precursor for the synthesis of chiral thiourea derivatives that can be immobilized onto a solid support, such as silica (B1680970) gel, to create a CSP.

The general approach involves reacting this compound with a chiral amine or isocyanate to introduce a stereogenic center. The resulting chiral thiourea derivative can then be covalently bonded to the stationary phase. The enantioselective recognition mechanism of these CSPs is typically based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, driven by a combination of interactions including hydrogen bonding, π-π stacking, and steric repulsion. chromatographyonline.com

The 2-propylphenyl group could play a significant role in the chiral recognition process by providing a specific steric environment that enhances the enantioselectivity of the CSP.

| Analyte Type | Potential Interaction with this compound-based CSP |

| Chiral Alcohols | Hydrogen bonding with thiourea group |

| Chiral Amines | Hydrogen bonding and steric interactions |

| Chiral Carboxylic Acids | Hydrogen bonding and potential ionic interactions |

Future work in this area could involve the synthesis of novel chiral selectors derived from this compound and their evaluation as CSPs for the separation of a wide range of racemic compounds.

Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the cornerstone of supramolecular chemistry. The thiourea functional group is an excellent building block for designing self-assembling systems due to its strong hydrogen-bonding capabilities.

Formation of Self-Assembled Systems

This compound possesses the necessary functionalities to participate in self-assembly processes. The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can lead to the formation of various supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. rsc.org

Molecular Recognition and Host-Guest Chemistry

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is a fundamental concept in supramolecular chemistry with applications ranging from sensing to drug delivery. nih.gov Thiourea derivatives have been extensively studied as hosts for a variety of guest molecules, particularly anions and neutral species capable of hydrogen bonding. mdpi.comnih.govresearchgate.net

The two N-H groups of the thiourea moiety in this compound can act as a binding site for guest molecules containing hydrogen bond acceptors, such as carboxylates, phosphates, or halides. mdpi.comresearchgate.net The formation of a host-guest complex is driven by the cooperative effect of multiple hydrogen bonds.